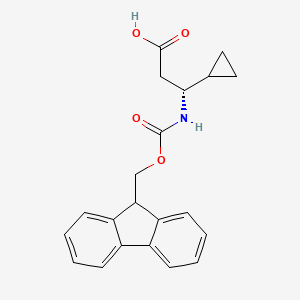
1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea, also known as FPU-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPU-1 is a small molecule that belongs to the class of urea derivatives and has a unique chemical structure that makes it an interesting compound for further investigation.
作用機序
The mechanism of action of 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways. 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cellular signaling. By inhibiting the activity of these enzymes, 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea may disrupt cellular signaling pathways and lead to the inhibition of cell growth.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea inhibits the growth of cancer cells and induces apoptosis, which is programmed cell death. 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea has also been shown to inhibit the activity of certain protein kinases, which are involved in cellular signaling pathways.
実験室実験の利点と制限
1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea has several advantages for lab experiments, including its small size, high purity, and well-defined chemical structure. 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea is also relatively easy to synthesize, which makes it a useful tool for research. However, 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea. One direction is to investigate the potential of 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea as an anticancer agent in vivo. Another direction is to study the effect of 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea could be used as a building block for the design of new supramolecular materials with specific properties. Further studies are needed to fully understand the potential applications of 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea in various fields.
合成法
The synthesis method of 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea involves the reaction of 2-fluoroaniline with oxalyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with 2-hydroxymethyl oxolane to form 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea. The synthesis of 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea has been reported in several research articles, and the purity and yield of the compound have been optimized using different methods.
科学的研究の応用
1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea has been studied extensively for its potential applications in various fields, including medicinal chemistry, molecular biology, and materials science. In medicinal chemistry, 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea has also been studied for its potential to treat other diseases, such as Alzheimer's disease and Parkinson's disease.
In molecular biology, 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea has been used as a tool to study the role of protein kinases in cellular signaling pathways. 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea has been shown to inhibit the activity of certain protein kinases, which has led to a better understanding of their role in cellular signaling.
In materials science, 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea has been investigated for its potential to be used as a building block for supramolecular materials. 1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea has a unique chemical structure that makes it an interesting compound for the design of new materials with specific properties.
特性
IUPAC Name |
1-(2-fluorophenyl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-10-5-1-2-6-11(10)15-12(16)14-8-9-4-3-7-17-9/h1-2,5-6,9H,3-4,7-8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVOOWKUMQTBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(oxolan-2-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2483758.png)
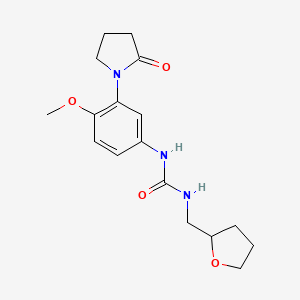


![methyl 7-(benzo[b]thiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2483764.png)
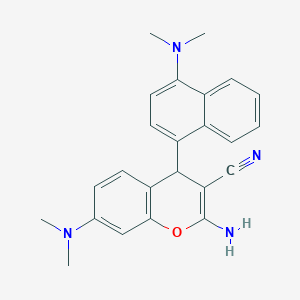
![6-Tert-butyl-2-[1-[2-(3,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2483767.png)

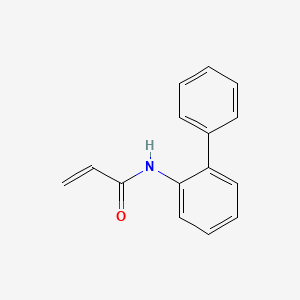
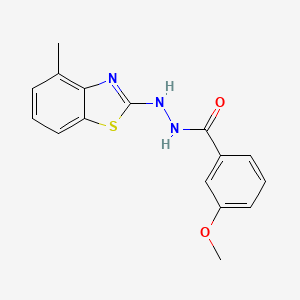
![6-fluoro-4-(3-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483773.png)

